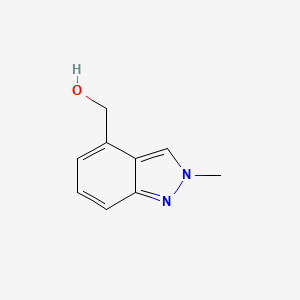
1-methyl-6-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-6-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C11H15N3O3 and its molecular weight is 237.259. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
Compounds with complex structures, including those resembling the provided chemical name, are often investigated for their anticancer properties. For instance, S-1, a novel oral anticancer drug composed of tegafur (FT), gimestat (CDHP), and otastat potassium (Oxo), based on the biochemical modulation of 5-fluorouracil (5-FU), has shown effectiveness in patients with advanced gastric cancer (Sakata et al., 1998). This highlights the potential for structurally complex compounds in targeting specific cancer types.
Neurological Disorder Treatments
Compounds with methylation and hydrazine components have been explored for their effects on neurological disorders. For example, deprenyl (selegiline), a selective monoamine oxidase B inhibitor, has been used to delay the need for L-dopa therapy in Parkinson's disease by slowing the progression of the disease, indicating the potential neuroprotective properties of related compounds (Tetrud & Langston, 1989).
Repellent Efficacy
Research into novel synthetic arthropod repellents, such as SS220, a chiral piperidine analog, has shown effectiveness comparable to DEET against mosquito species (Klun et al., 2003). This area of research could be relevant if the compound shares structural similarities with known repellents, potentially offering new avenues for pest control.
Pharmacokinetics and Metabolism
Understanding the metabolism and disposition of pharmacologically active compounds is crucial. For example, the metabolism and disposition of GSK1322322, an antibiotic, in humans were elucidated using innovative methods, demonstrating the importance of metabolic studies in drug development (Mamaril-Fishman et al., 2014).
Mechanism of Action
Target of Action
Similar compounds like faropenem medoxomil , a beta-lactam antibiotic, target bacterial cell walls .
Mode of Action
Like other beta-lactam antibiotics, Faropenem medoxomil acts by inhibiting the synthesis of bacterial cell walls . It inhibits cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria .
Biochemical Pathways
The inhibition of bacterial cell wall synthesis disrupts the integrity of the bacterial cell, leading to cell death .
Pharmacokinetics
Faropenem medoxomil, a similar compound, is an ester prodrug derivative of the beta-lactam antibiotic faropenem . The prodrug form of faropenem offers dramatically improved oral bioavailability and leads to higher systemic concentrations of the drug .
Result of Action
The result of the compound’s action would be the disruption of bacterial cell wall synthesis, leading to bacterial cell death . This makes it effective in treating bacterial infections .
Properties
IUPAC Name |
1-methyl-6-oxo-N-(oxolan-2-ylmethyl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-14-10(15)5-4-9(13-14)11(16)12-7-8-3-2-6-17-8/h4-5,8H,2-3,6-7H2,1H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZJTNNKSVATOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B3018240.png)
![(E)-3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-N-cycloheptylprop-2-enamide](/img/structure/B3018245.png)

![6-Amino-2-methoxy-5-{[3-(trifluoromethyl)phenyl]sulfonyl}nicotinonitrile](/img/structure/B3018247.png)



![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B3018252.png)

![Ethyl 4-[7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-2,6-dioxopurin-8-yl]piperazine-1-carboxylate](/img/structure/B3018255.png)


![5-amino-N-(5-chloro-2-methoxyphenyl)-1-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3018261.png)
